Quaternary Mannich Base Ig4 Exhibits 2-Fold Higher Antifungal Potency Against Microsporum canis Relative to Amphotericin B
The quaternary mono-Mannich base Ig4, derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride, demonstrated twice the antifungal potency against the human pathogenic fungus Microsporum canis when compared directly with the reference drug amphotericin B in standardized antimicrobial susceptibility assays [1]. This compound also exhibited equipotent activity against several other human and plant pathogenic fungi, and retained notable activity against Staphylococcus aureus among tested bacteria. In contrast, the corresponding non-quaternized mono-Mannich base (Ig1) and bis-Mannich bases (B1, B5) were less potent, underscoring the functional significance of quaternization [1].
| Evidence Dimension | Antifungal potency against Microsporum canis |
|---|---|
| Target Compound Data | Twice the potency of amphotericin B (exact MIC values not provided in abstract) |
| Comparator Or Baseline | Amphotericin B (reference antifungal drug) |
| Quantified Difference | 2-fold higher potency |
| Conditions | In vitro antimicrobial susceptibility testing against pathogenic fungi |
Why This Matters
For researchers screening antifungal candidates, the 2-fold potency advantage of a specific quaternary Mannich base over amphotericin B provides a clear, quantitative basis for prioritizing this derivative in hit-to-lead optimization programs.
- [1] Gul HI, et al. Evaluation of antimicrobial activities of several mannich bases and their derivatives. Archiv der Pharmazie. 2005;338(7):335-338. View Source
